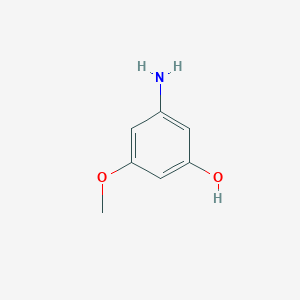

3-アミノ-5-メトキシフェノール

概要

説明

3-Amino-5-methoxyphenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The InChI code for 3-Amino-5-methoxyphenol is 1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

3-Amino-5-methoxyphenol has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.219±0.06 g/cm3 . It is typically stored in an inert atmosphere, under -20°C .科学的研究の応用

抗酸化特性

3-アミノ-5-メトキシフェノールは、フリーラジカルを捕捉する能力により、抗酸化作用を示します。これらのラジカルは酸化ストレスを引き起こし、生体分子を損傷させ、さまざまな病気につながります。 研究者らは、脂質、タンパク質、DNAなどの細胞成分に対する酸化損傷を予防する可能性について調査しています .

紫外線(UV)吸収剤

日焼け止めやUV保護の分野では、3-アミノ-5-メトキシフェノールはUV吸収剤としての役割を果たします。その構造により、UV放射線を吸収し、皮膚を有害な影響から保護することができます。 この化合物を化粧品製剤に組み込むことで、光保護特性を強化できます .

難燃剤

フェノール構造を持つため、3-アミノ-5-メトキシフェノールは難燃剤として機能することができます。火災発生時にラジカル連鎖反応を阻害することにより、燃焼を抑制します。 研究者らは、プラスチック、繊維、コーティングなどの材料における火災安全性向上のための応用を検討しています .

熱安定性向上剤

プラスチック、接着剤、コーティングの製造において、この化合物は熱安定性の向上に貢献しています。 材料の耐熱性を高めることで、高温下でも長寿命と性能を確保します .

生物活性

産業用途に加えて、3-アミノ-5-メトキシフェノールは潜在的な生物学的効果を示します。研究では、抗腫瘍作用と抗炎症作用が示唆されています。 研究者らは、細胞経路の調節における役割と、病気の予防と治療への影響を調べています .

合成戦略

研究者らは、3-アミノ-5-メトキシフェノールを含むm-アリロキシフェノールの合成のための革新的な合成方法を開発しました。これらの戦略には、ベンゼン類の選択的ヒドロキシル化、求核置換反応と求電子置換反応、金属触媒クロスカップリング反応が含まれます。 脱メチル化反応では、臭化水素と三臭化ホウ素を触媒として使用することが検討されています .

要約すると、3-アミノ-5-メトキシフェノールは、工業用材料から潜在的な治療剤まで、さまざまな分野で応用されています。 その独自の特性により、さまざまな科学的文脈におけるさらなる探求と利用のための魅力的な化合物となっています . さらに詳しい情報やその他の用途についてご希望の場合は、お気軽にお問い合わせください!

Safety and Hazards

作用機序

Target of Action

Methoxyphenolic compounds, which include 3-amino-5-methoxyphenol, have been reported to exhibit anti-inflammatory activity in human airway cells . This suggests that these compounds may interact with inflammatory pathways and their associated targets.

Mode of Action

Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, suggesting that they may act by modulating inflammatory responses .

Biochemical Pathways

Methoxylated aromatic compounds, including 3-Amino-5-methoxyphenol, are involved in various biochemical pathways. They are components of lignin, the second most abundant biopolymer on Earth, and are transformed by anaerobic microorganisms through diverse biochemical mechanisms . The transformation of these compounds probably plays a more significant role in the global carbon cycle than previously supposed .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .

Result of Action

Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the production of multiple inflammatory mediators, suggesting that they may have potential therapeutic applications as novel anti-inflammatory agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-methoxyphenol. For instance, the degradation of phenols and substituted phenols, including 3-Amino-5-methoxyphenol, can occur both in water and in the air . The degradation rates are influenced by environmental conditions, such as temperature, pH, and the presence of other substances . In addition, the composition of the gut microbiota, which can be influenced by diet and other factors, can affect the metabolism of methoxylated aromatic compounds .

生化学分析

Biochemical Properties

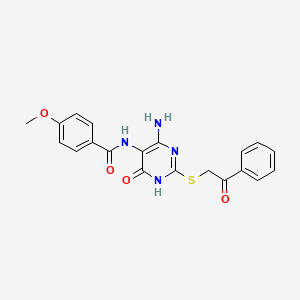

It is known that this compound can be useful in the preparation of selective 2-naphthamidine inhibitors of urokinase . It can also be useful in the preparation of indole derivatives as dengue virus inhibitors

Cellular Effects

It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, and that it may have threshold effects and potentially toxic or adverse effects at high doses

Metabolic Pathways

It is known that the compound can interact with certain enzymes or cofactors, and that it may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound may interact with certain transporters or binding proteins, and that it may have effects on its localization or accumulation

Subcellular Localization

It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

3-amino-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162155-27-3 | |

| Record name | 3-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)